molecular formula C47H46N6O5 B12778466 Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(6-methyl-2-pyridinyl)- CAS No. 183854-97-9

Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(6-methyl-2-pyridinyl)-

Cat. No.: B12778466
CAS No.: 183854-97-9
M. Wt: 774.9 g/mol
InChI Key: KNPACJDWGFHMIF-RRHZFJGQSA-N
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Description

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(6-methyl-2-pyridinyl)-): is a complex organic compound with a molecular formula of C41H38N6O5S2 and a molecular weight of 758.908 g/mol . This compound is characterized by its intricate structure, which includes multiple functional groups such as benzamide, pyridine, and diazepine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(6-methyl-2-pyridinyl)-) involves multiple steps, including the formation of the diazepine ring and the subsequent attachment of benzamide and pyridine groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, ensuring the compound can be produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(6-methyl-2-pyridinyl)-) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects .

Properties

CAS No.

183854-97-9

Molecular Formula

C47H46N6O5

Molecular Weight

774.9 g/mol

IUPAC Name

3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-3-[[3-[(6-methylpyridin-2-yl)carbamoyl]phenyl]methyl]-2-oxo-1,3-diazepan-1-yl]methyl]-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C47H46N6O5/c1-31-13-9-23-41(48-31)50-45(56)37-21-11-19-35(25-37)29-52-39(27-33-15-5-3-6-16-33)43(54)44(55)40(28-34-17-7-4-8-18-34)53(47(52)58)30-36-20-12-22-38(26-36)46(57)51-42-24-10-14-32(2)49-42/h3-26,39-40,43-44,54-55H,27-30H2,1-2H3,(H,48,50,56)(H,49,51,57)/t39-,40-,43+,44+/m1/s1

InChI Key

KNPACJDWGFHMIF-RRHZFJGQSA-N

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC(=C2)CN3[C@@H]([C@@H]([C@H]([C@H](N(C3=O)CC4=CC(=CC=C4)C(=O)NC5=CC=CC(=N5)C)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC(=C2)CN3C(C(C(C(N(C3=O)CC4=CC(=CC=C4)C(=O)NC5=CC=CC(=N5)C)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7

Origin of Product

United States

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